molecular formula C16H17NO2 B376056 2-[N-(4-ethoxyphenyl)ethanimidoyl]phenol CAS No. 649763-27-9

2-[N-(4-ethoxyphenyl)ethanimidoyl]phenol

Cat. No.: B376056
CAS No.: 649763-27-9
M. Wt: 255.31g/mol
InChI Key: VWTJQBPDALEPKS-UHFFFAOYSA-N
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Description

2-[N-(4-Ethoxyphenyl)ethanimidoyl]phenol is a Schiff base ligand characterized by a phenolic backbone substituted with an ethanimidoyl group linked to a 4-ethoxyphenyl moiety. Schiff bases of this type are widely utilized in coordination chemistry for designing metal complexes with applications in magnetism (e.g., Ni(II) complexes with large magnetic anisotropy) , nanomaterials (e.g., CdO nanoparticle precursors) , and medicinal chemistry (e.g., anti-proliferative agents) .

Properties

CAS No.

649763-27-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)17-12(2)15-6-4-5-7-16(15)18/h4-11,18H,3H2,1-2H3

InChI Key

VWTJQBPDALEPKS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=C(C)C2=CC=CC=C2O

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Ligand Properties

The electronic and steric properties of substituents on the aryl group significantly influence ligand behavior and metal-complex stability. Key comparisons include:

Compound Name Substituent Electronic Effect Key Findings Reference
2-[N-(4-Nitrophenyl)ethanimidoyl]phenol 4-NO₂ Electron-withdrawing Forms Cu(II) complexes studied via EXAFS; nitro groups enhance Lewis acidity at the metal center.
2-[N-(4-Methylphenyl)ethanimidoyl]phenol 4-CH₃ Electron-donating Exhibits octahedral geometry in Fe(III) complexes; methyl groups reduce steric hindrance.
2-[N-(4-Bromo-3-ethoxyphenyl)ethanimidoyl]naphthalen-2-ol 4-Br, 3-OEt Steric/Electron-withdrawing Forms octahedral Co(II)/Ni(II) complexes; bromine increases ligand bulkiness.
Target Compound 4-OEt Electron-donating Expected to enhance metal-ligand bond stability due to ethoxy’s donating nature; analogous to CdO precursor ligands. Inferred

Key Insight: The ethoxy group in the target compound likely improves electron density at the coordinating phenolic oxygen, favoring stronger metal-ligand bonds compared to nitro-substituted analogs. This contrasts with brominated derivatives, where steric effects dominate .

Coordination Behavior and Geometry

Schiff bases with the ethanimidoyl-phenol scaffold typically act as bidentate ligands, coordinating via the phenolic oxygen and azomethine nitrogen. However, denticity and geometry vary with substituents and metal ions:

Metal Complex Ligand Substituent Geometry Denticity Application Reference
Ni(L3A)(L2) 2-amino-2-methylpropyl Pentacoordinate Bidentate High magnetic anisotropy (D = −14.1 cm⁻¹)
Cd-HMB 2-hydroxyphenylmethylidene Tetradentate Tetradentate CdO nanoparticle synthesis
Cu(II)-4-nitrophenyl 4-NO₂ Octahedral Bidentate EXAFS-studied electronic structure
Target Compound Analogs 4-OEt Likely octahedral Bidentate Potential for catalysis/nanomaterials Inferred

Key Insight: The target compound’s bidentate coordination mode is consistent with Ni(II) and Cu(II) complexes in the literature. Tetradentate analogs (e.g., Cd-HMB) demonstrate enhanced stability for nanomaterial synthesis , suggesting that modifying the target ligand’s backbone could expand its applications.

Magnetic and Electronic Properties

The axial zero-field splitting parameter $ D $, which quantifies magnetic anisotropy, correlates with the geometric parameter $ \tau $ (a measure of pentacoordinate distortion):

Compound $ \tau $ $ D $ (cm⁻¹) Metal Ion Reference
Ni(L3A)(L2) 0.09 −14.1 Ni(II)
Ni(L3B)(L2) 0.13 (Ni1), 0.086 (Ni2) −10.2 Ni(II)
Cd-HMB N/A N/A Cd(II)

Key Insight : A linear dependence of $ D $ on $ \tau $ is observed in Ni(II) complexes, where lower $ \tau $ values (more distorted geometries) correspond to larger negative $ D $. The target compound’s ethoxy group may subtly modulate $ \tau $, affecting magnetic anisotropy in Ni(II) or Co(II) complexes .

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